Receptor Binding Affinity – JMV 449 Exhibits ~3-Fold Higher Potency Than Native Neurotensin in Mouse Brain Membranes
JMV 449 demonstrated approximately 3-fold greater potency than native neurotensin in competitive binding assays against ¹²⁵I-neurotensin in mouse brain membrane homogenates [1]. This enhanced affinity at the neurotensin receptor binding site translates directly to greater experimental sensitivity and lower required compound quantities in receptor occupancy studies.
| Evidence Dimension | Binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.15 nM |
| Comparator Or Baseline | Native Neurotensin (IC₅₀ ≈ 0.45 nM, estimated based on 3-fold difference) |
| Quantified Difference | Approximately 3-fold greater potency |
| Conditions | Inhibition of [¹²⁵I]-neurotensin binding to neonatal mouse brain homogenates |
Why This Matters
The higher binding affinity enables lower effective concentrations in receptor occupancy assays, reducing compound consumption and improving signal-to-noise ratios in competitive binding experiments.
- [1] Dubuc I, Costentin J, Doulut S, Rodriguez M, Martinez J, Kitabgi P. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse. Eur J Pharmacol. 1992;219(2):327-9. PMID: 1425958. View Source
